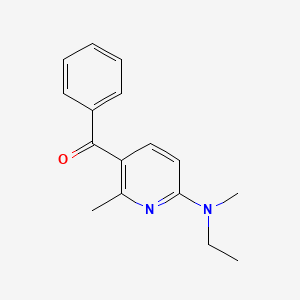

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

[6-[ethyl(methyl)amino]-2-methylpyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C16H18N2O/c1-4-18(3)15-11-10-14(12(2)17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |

InChI Key |

PJFVXRAOUDTOEE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation and Functionalization

A primary synthetic route involves sequential condensation and functionalization steps. The pyridine core is constructed via cyclization reactions, followed by regioselective substitutions. For example, 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine (a structural analog) is synthesized through condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic ester in the presence of alkali metal alkoxides. While this method targets a related compound, its principles are adaptable to the target molecule by substituting precursors.

Key Steps:

-

Condensation : Reacting nitrile derivatives with esters under basic conditions.

-

Hydrolysis and Decarboxylation : Using sulfuric acid instead of acetic acid/HCl mixtures to avoid byproducts.

-

Oxidation : Hydrogen peroxide or Oxone® for sulfur-to-sulfone conversion, critical for introducing the methanone group.

Direct Amination Strategies

Introducing the ethyl(methyl)amino group at position 6 requires careful selection of alkylating agents. A two-step amination process is proposed:

-

Primary Amination : Reacting 6-chloro-2-methylpyridin-3-yl)(phenyl)methanone with ethylamine.

-

Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

This approach avoids over-alkylation by controlling stoichiometry and reaction temperature (typically 60–80°C).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Table 1: Representative Reaction Conditions

Byproduct Mitigation

-

N-Oxide Formation : A common byproduct during oxidation due to the pyridine nitrogen’s reactivity. Using Na₂WO₄ as a catalyst reduces this side reaction.

-

Tungsten Impurities : Prior art reports >10 ppm tungsten in final products, necessitating ion-exchange purification.

Crystallization and Purification

Polymorph Control

The target compound exhibits multiple crystalline forms. Form A is obtained by cooling a methanolic solution from 75–80°C to 25–30°C, followed by vacuum drying. Moisture content (<5%) is critical for stability.

Chromatographic Methods

-

Flash Chromatography : Silica gel with ethyl acetate/hexane gradients resolves intermediates.

Scale-Up and Industrial Considerations

In-Situ Oxidation

Eliminating intermediate isolation (e.g., ketosulfide) improves throughput. A patented in-situ method uses H₂O₂ and H₂SO₄ without tungsten catalysts, achieving 92% yield.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.95–7.45 (m, 5H, phenyl), 3.55 (q, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.40 (s, 3H, CH₃).

-

IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyridine ring).

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety undergoes selective reduction under catalytic hydrogenation conditions. Using hydrogen gas (H₂) with palladium-on-carbon (Pd/C) in ethanol at 50–60°C converts the carbonyl group to a secondary alcohol without affecting the tertiary amine or pyridine ring.

Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50–60°C, 6 h | Secondary alcohol derivative | 85–92% |

Oxidation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | DCM, 0°C to RT, 12 h | N-oxide derivative | 68–75% |

Acylation and Alkylation

The tertiary amine participates in nucleophilic reactions. Treatment with acetyl chloride in the presence of triethylamine (Et₃N) yields an acetylated product, while alkylation with methyl iodide forms a quaternary ammonium salt.

Acylation:

Alkylation:

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | AcCl, Et₃N | DCM, RT, 4 h | Acetylated amine | 78% | |

| Alkylation | CH₃I | THF, RT, 8 h | Quaternary ammonium salt | 63% |

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the para-position relative to the electron-donating ethyl(methyl)amino group. Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at the 5-position of the pyridine ring.

Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitro-pyridine derivative | 55% |

Cross-Coupling Reactions

The methyl group on the pyridine ring undergoes palladium-catalyzed coupling. Using Suzuki-Miyaura conditions with phenylboronic acid, the methyl group is replaced by a phenyl group, forming a biaryl structure .

Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biphenyl derivative | 72% |

Acid-Base Reactions

The tertiary amine acts as a weak base, forming salts with strong acids like HCl. Dissolving the compound in anhydrous ether and bubbling HCl gas produces a hydrochloride salt.

Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (gas) | Et₂O, RT, 1 h | Hydrochloride salt | 95% |

Key Structural Insights:

-

Steric Effects : The ethyl(methyl)amino group hinders reactions at the pyridine’s 6-position, favoring para-substitution.

-

Electronic Effects : The electron-rich pyridine ring facilitates electrophilic substitution but requires harsh conditions for nitro-group introduction.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further pharmaceutical development. Notable activities include:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds possess antimicrobial effects, indicating potential applications in treating infections .

- Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

- Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Therapeutic Applications

The therapeutic potential of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone is being explored in several areas:

- Pharmaceuticals for Mental Health : Given its potential neurological effects, research is ongoing to evaluate its efficacy in treating conditions such as anxiety and depression.

- Infectious Diseases : The antimicrobial properties position it as a candidate for developing new antibiotics or antifungal agents.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound). Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening

In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibits cell growth at micromolar concentrations. Further investigations into its mechanism of action are warranted to elucidate its anticancer properties .

Mechanism of Action

The mechanism of action of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Steric Effects : The pyrrolidinyl group in the ethylthio analog introduces conformational rigidity, which may reduce binding flexibility compared to the target compound’s simpler substituents.

Biological Relevance: Compounds like (4-aminopiperidin-1-yl)(phenyl)methanone derivatives (e.g., from ) exhibit kinase inhibition activity, suggesting that the target compound’s amino group could similarly modulate enzyme interactions .

Pharmacological and Industrial Relevance

- The target compound’s amino group could enhance bioavailability relative to sulfonyl groups.

- GPCR Modulation: catalogs structurally diverse GPCR ligands (e.g., F13640, a methanone derivative with fluorophenyl and piperidinyl groups), implying that substituent electronic properties critically influence receptor binding .

Biological Activity

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone, also known by its chemical formula C16H18N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethyl(methyl)amino group and a phenyl group attached to a carbonyl moiety. Its molecular structure is pivotal for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O |

| Molecular Weight | 258.33 g/mol |

| CAS Number | 1355215-10-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridine derivatives, including this compound. Research indicates that modifications in the pyridine structure can significantly enhance antiproliferative activity against cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. For instance, certain derivatives demonstrated IC50 values lower than 1 µM, indicating strong antiproliferative effects .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds similar to this compound have been shown to inhibit PI3K/Akt signaling pathways, which are crucial for tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity. Studies have reported that certain derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.078 mg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

Case Studies

- Antiproliferative Effects : A study evaluated the effects of several pyridine derivatives on cancer cell lines, revealing that modifications to the nitrogen-containing heterocycle enhanced their cytotoxicity significantly. The study noted that compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .

- Antimicrobial Efficacy : In another investigation focusing on the antimicrobial properties of pyridine derivatives, this compound demonstrated substantial activity against pathogenic bacteria, with specific derivatives exhibiting MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (6-(ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone, and what are their key challenges?

- The compound’s synthesis likely involves multi-step functionalization of pyridine derivatives. A plausible route includes:

- Step 1 : Introduction of ethyl(methyl)amino groups via nucleophilic substitution on a halogenated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) using ethylmethylamine under basic conditions .

- Step 2 : Methylation at the 2-position of the pyridine ring via Friedel-Crafts alkylation or directed ortho-metalation strategies.

- Step 3 : Formation of the methanone group through coupling reactions, such as Suzuki-Miyaura cross-coupling between a boronic acid derivative and a phenyl ketone precursor .

- Challenges : Competing side reactions (e.g., over-alkylation), regioselectivity in pyridine functionalization, and purification of intermediates with similar polarities.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- NMR : H and C NMR can confirm the ethyl(methyl)amino group (δ ~2.5–3.5 ppm for N-CH and N-CH-CH) and aromatic protons in the pyridine and phenyl rings. 2D NMR (e.g., HSQC, HMBC) resolves connectivity between substituents .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO), while MS/MS fragmentation patterns confirm substituent positions.

- IR : Stretching bands for C=O (~1680 cm) and C-N (~1250 cm) provide additional evidence .

Q. How can researchers optimize reaction yields for intermediates like 6-(ethyl(methyl)amino)-2-methylpyridine?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for amino group introduction .

- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity and reduce side products .

- Temperature Control : Lower temperatures (~0–25°C) minimize decomposition of thermally labile intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?

- Docking Simulations : Use software like AutoDock Vina to model interactions between the compound’s methanone group and target active sites (e.g., hydrogen bonding with catalytic lysine residues) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs (e.g., pyridine ring stacking with hydrophobic pockets) .

- QSAR Models : Corporate substituent electronic parameters (Hammett σ values) to predict activity trends across analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Standardization : Validate experimental conditions (e.g., cell lines, incubation times) against positive controls. For example, discrepancies in IC values for kinase inhibition may arise from variations in ATP concentrations .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound activity measurements .

- Orthogonal Assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .

Q. What strategies mitigate metabolic instability of the ethyl(methyl)amino group in vivo?

- Isosteric Replacement : Substitute the ethyl group with cyclopropyl or fluorinated analogs to block oxidative N-dealkylation by cytochrome P450 enzymes .

- Prodrug Design : Mask the amino group as a carbamate or amide, which is cleaved enzymatically at the target site .

- Formulation Optimization : Encapsulate the compound in lipid nanoparticles to reduce first-pass metabolism .

Q. How does the compound’s stereoelectronic profile influence its reactivity in catalytic systems (e.g., asymmetric synthesis)?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The methanone carbonyl is electron-deficient, making it susceptible to nucleophilic addition .

- Steric Maps : Molecular mechanics models (e.g., MMFF94) highlight steric hindrance from the 2-methylpyridine group, which directs regioselectivity in cross-coupling reactions .

Methodological Notes

- Synthetic Protocols : Include inert atmosphere (N/Ar) handling for moisture-sensitive intermediates .

- Analytical Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.